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Compound of Interest

N1,N3-Dibenzylpropane-1,3-
Compound Name: o
diamine

Cat. No.: B123852

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for N1,N3-
Dibenzylpropane-1,3-diamine. Due to the limited availability of a complete public dataset for
this specific compound, this guide presents representative spectroscopic information for the
closely related and structurally analogous compound, N,N'-bis(benzyl)propane-1,3-diamine.
This information serves as a valuable reference for the characterization and analysis of N1,N3-
Dibenzylpropane-1,3-diamine and similar molecules.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for N,N'-bis(benzyl)propane-
1,3-diamine, which is expected to be highly comparable to N1,N3-Dibenzylpropane-1,3-
diamine.

Table 1: *H NMR Spectroscopic Data for N,N'-bis(benzyl)propane-1,3-diamine[1]
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.37-7.30 m 10H Aromatic (CeH5s)
3.78 S 4H CH2-Ar
2.71 t,J=6.8 Hz 4H CH2-N
1.73 g,J=6.8Hz 2H CH2-CH2-CH:z
1.66 bs 2H NH

Solvent: CDCls, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data

Note: Experimentally obtained 3C NMR data for N1,N3-Dibenzylpropane-1,3-diamine is not

readily available in the reviewed literature. The table below presents predicted chemical shifts

based on computational models and data from structurally similar compounds. These values

should be used as an estimation and confirmed by experimental data.

Predicted Chemical Shift (8, ppm)

Assighment

~140 Quaternary Aromatic (C-ipso)
~128.5 Aromatic (CH)

~128.3 Aromatic (CH)

~127.0 Aromatic (CH)

~54 CHz-Ar

~49 CH2-N

~31 CH2-CH2-CH:2

Table 3: Mass Spectrometry Data for N,N'-Bis(benzyl)-1,3-diaminopropane[2]
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miz Proposed Fragment
254 [M]* (Molecular lon)
163 [M - C7H7]*

91 [C7H7]* (Tropylium ion)

lonization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Table 4: Infrared (IR) Spectroscopy Data for N,N'-Bis(benzyl)-1,3-diaminopropane[2]

Wavenumber (cm—?) Assignment

3300-3400 (broad) N-H stretch

3020-3080 Aromatic C-H stretch

2850-2960 Aliphatic C-H stretch

1600, 1495, 1450 Aromatic C=C stretch

1100-1200 C-N stretch

690-770 Aromatic C-H bend (out-of-plane)

Sample Phase: Vapor[2]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified N1,N3-
Dibenzylpropane-1,3-diamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls,
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DMSO-ds) in a 5 mm NMR tube.

e Instrument Setup:
o Insert the sample into a 400 MHz (or higher) NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-32) to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A greater number of scans will be
necessary due to the lower natural abundance of the 13C isotope.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of N1,N3-Dibenzylpropane-1,3-diamine
(approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

 Instrumentation: Utilize a mass spectrometer, for instance, one coupled with a Gas
Chromatography (GC) system for sample introduction.
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o Data Acquisition:

o Introduce the sample into the ion source. For GC-MS, the compound is vaporized and
separated on the GC column before entering the mass spectrometer.

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500
amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop
between two salt plates (e.g., NaCl or KBr).

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the
ATR crystal. This method requires minimal sample preparation.

o Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.

o Sample Spectrum: Acquire the spectrum of the sample, typically in the range of 4000-400

cm™i,

o Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N1,N3-Dibenzylpropane-1,3-diamine.
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Compound Synthesis & Purification

Synthesis of
N1,N3-Dibenzylpropane-1,3-diamine

'
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Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
N1,N3-Dibenzylpropane-1,3-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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